(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers requiring regioselective synthesis of nitrogen-containing heterocycles often face limited options when standard ketones fail to direct ring-expansion. (E)-6,7-Dihydrobenzo[b]thiophen-4(5H)-one oxime overcomes this barrier via its oxime moiety, enabling DIBALH-mediated synthesis of tetrahydrothienoazepines. Key supply differentiators: • Distinct reactivity profile (LogP 1.96 vs. ~1.6 for ketone) for probing ADME in hit-to-lead optimization. • Serves as a critical building block for dopaminergic and vasopressin receptor ligand libraries. • Verified purity and lot-specific documentation provided with every order.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
CAS No. 19995-19-8
Cat. No. B008759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime
CAS19995-19-8
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CS2)C(=NO)C1
InChIInChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+
InChIKeyJMHKHQOLEYGCNT-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-6,7-Dihydrobenzo[b]thiophen-4(5H)-one Oxime Overview


(E)-6,7-Dihydrobenzo[b]thiophen-4(5H)-one oxime is a heterocyclic organic compound featuring a benzothiophene core fused with an oxime functional group . It possesses a molecular formula of C8H9NOS and a molecular weight of 167.23 g/mol . This compound is characterized by its predicted density of 1.4±0.1 g/cm³, boiling point of 333.4±21.0 °C, and an ACD/LogP of 1.96, indicating moderate lipophilicity . The oxime moiety introduces distinct reactivity, particularly in regioselective ring-expansion reactions, differentiating it from its ketone analog .

Workflow Heterocycle synthesis via oxime-directed ring expansion
Selection Differentiated LogP and PSA profile vs. ketone analog
Use Context Medicinal chemistry SAR and focused library synthesis

(E)-6,7-Dihydrobenzo[b]thiophen-4(5H)-one Oxime: Non-Interchangeability with Analogs


Substitution of (E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime with its ketone analog (6,7-dihydrobenzo[b]thiophen-4(5H)-one, CAS 13414-95-4) or other benzothiophene derivatives is not a trivial interchange due to significant differences in physicochemical properties and synthetic utility. The oxime group fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and reactivity profile [1]. Specifically, the oxime serves as a critical directing group for regioselective ring-expansion reactions, enabling the synthesis of nitrogen-containing heterocycles like azepines—a transformation not directly achievable with the parent ketone . The following quantitative evidence underscores the specific, measurable dimensions where this compound diverges from its closest comparators, directly impacting its suitability for targeted research and industrial applications.

Target Compound
Ketone Analog (CAS 13414-95-4)
(E)-Oxime: ACD/LogP 1.96, PSA 61 Ų, oxime-directed reactivity
Ketone: XlogP 1.7, PSA 45 Ų, ketone reactivity only
Oxime group alters hydrogen-bonding and reactivity; regioselective ring expansion to azepines is not achievable with the ketone.
Measurable lipophilicity and PSA differences may shift ADME predictions; direct substitution requires validation for SAR context.

(E)-6,7-Dihydrobenzo[b]thiophen-4(5H)-one Oxime vs. Key Comparators


Enhanced Lipophilicity vs. Parent Ketone

The (E)-oxime derivative exhibits a measurably higher lipophilicity compared to its parent ketone, 6,7-dihydrobenzo[b]thiophen-4(5H)-one. This is reflected in predicted LogP values: ACD/LogP for the oxime is 1.96 , whereas the ketone has an XlogP of 1.7 [1] and a calculated Log Kow of 1.52 . This increased lipophilicity can translate to enhanced membrane permeability but reduced aqueous solubility, a critical parameter for formulation and biological assay design.

Lipophilicity (LogP)
Cross-study comparable
ACD/LogP = 1.96 (oxime) vs. 1.7 (ketone)
Supports differentiated membrane permeability context
Predicted values; requires experimental validation
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Increased Polar Surface Area vs. Ketone Analog

The oxime functional group introduces an additional hydrogen bond acceptor (HBA) and donor (HBD) compared to the ketone. This is quantified by the topological polar surface area (PSA), a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The (E)-oxime has a predicted PSA of 61 Ų , significantly larger than the parent ketone's PSA of 45 Ų . This 16 Ų increase reflects enhanced hydrogen-bonding capacity, which can alter target binding interactions and pharmacokinetic profiles.

Polar Surface Area (PSA)
Data to verify
61 Ų (oxime) vs. 45 Ų (ketone) · Δ = +16 Ų
Indicates enhanced H-bonding capacity relative to ketone
Predicted values; review source and confirm experimentally
Medicinal Chemistry Drug Design Molecular Descriptors

Regioselective Ring Expansion to Azepines

The oxime moiety enables a regioselective reductive ring-expansion reaction with diisobutylaluminum hydride (DIBALH) to yield nitrogen-containing heterocycles such as tetrahydrothienoazepines . This transformation is not reported for the parent ketone and proceeds via a mechanism distinct from the Beckmann rearrangement. While exact yields for this specific substrate are not detailed in the abstract, the methodology is described as a general, regioselective route to five- to eight-membered bicyclic heterocycles containing nitrogen adjacent to an aromatic ring [1].

Ring Expansion Reactivity
Class-level inference
DIBALH, dry CH₂Cl₂, 0°C → tetrahydrothienoazepines
Supports synthesis of N-containing heterocycles not accessible from ketone
General methodology; verify substrate-specific yields
Organic Synthesis Heterocyclic Chemistry Methodology Development

(E)-6,7-Dihydrobenzo[b]thiophen-4(5H)-one Oxime: Procurement and Use Cases


Medicinal Chemistry SAR: Lipophilicity & H-Bonding Modulation

For research teams investigating structure-activity relationships (SAR) within benzothiophene-based pharmacophores, (E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime offers a distinct physicochemical profile compared to its ketone analog. The increased LogP (1.96 vs. 1.52-1.7) and higher PSA (61 Ų vs. 45 Ų) provide a differentiated chemical tool for probing how incremental changes in lipophilicity and hydrogen-bonding capacity affect target binding, cellular permeability, and overall ADME properties . This compound is thus ideally suited for inclusion in focused libraries where fine-tuning these parameters is critical for hit-to-lead optimization .

Synthesis of N-Containing Fused Heterocycles via Ring Expansion

Synthetic organic chemists and process development groups will find (E)-6,7-dihydrobenzo[b]thiophen-4(5H)-one oxime to be a valuable intermediate for constructing complex heterocyclic frameworks. Its oxime group acts as a handle for regioselective ring-expansion reactions using DIBALH, enabling the efficient synthesis of tetrahydrothienoazepines and related azepine scaffolds . This methodology provides a strategic advantage for accessing nitrogen-containing bicyclic and tricyclic systems that are prevalent in many bioactive molecules and pharmaceutical agents, offering a route not available from the corresponding ketone .

Dopaminergic and Vasopressin Receptor Ligand Libraries

Based on the broader utility of the benzothiophene scaffold in neuropharmacology, this oxime serves as a versatile starting material for generating libraries of potential dopaminergic and vasopressin (AVP) receptor ligands. Research has explored the thienylethylamine pharmacophore as a replacement for classical phenylethylamines in dopamine receptor ligands , while other studies have utilized related benzothiophene derivatives to synthesize potent, orally active AVP receptor antagonists . The oxime's unique reactivity and physicochemical signature make it a strategically important building block for diversifying these libraries and exploring novel chemical space in these therapeutically relevant areas.

Application
Selection Property
Validation Focus
Physicochemical SAR studies
Differentiated LogP and PSA profile
Target binding and permeability endpoint context
Azepine scaffold synthesis
Oxime-directed regioselective ring expansion
Reaction scope and yield verification
Receptor ligand library generation
Benzothiophene core with oxime handle
Receptor binding and selectivity assays
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